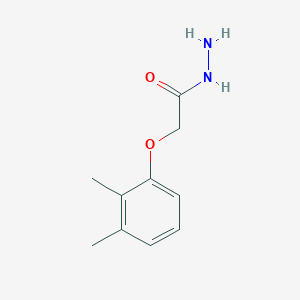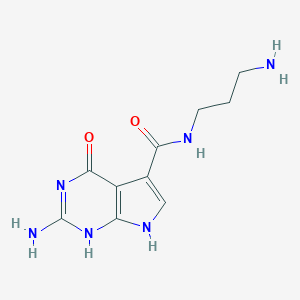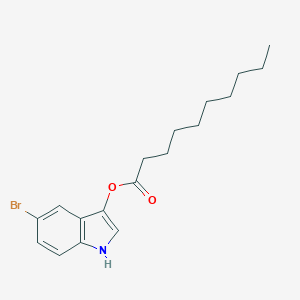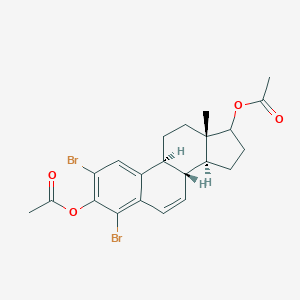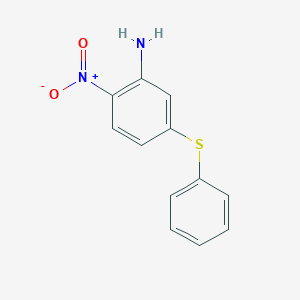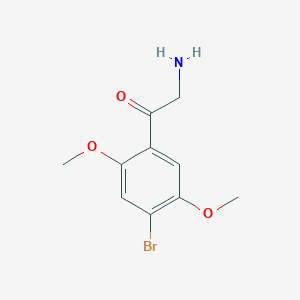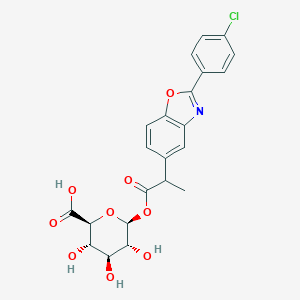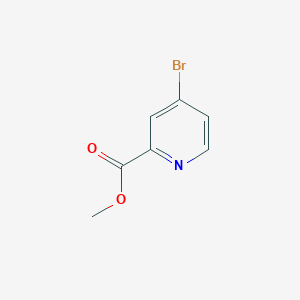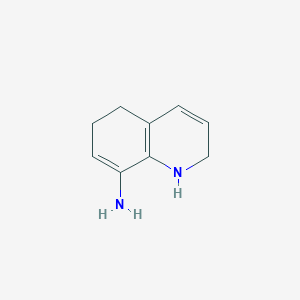
1,2,5,6-Tetrahydroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. THQA has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to have low toxicity and good stability. However, 1,2,5,6-Tetrahydroquinolin-8-amine has some limitations for lab experiments, including its limited solubility in water and its potential to form chelates with metal ions, which can interfere with some assays.
Direcciones Futuras
There are several future directions for research on 1,2,5,6-Tetrahydroquinolin-8-amine, including the synthesis of analogs with improved activity and selectivity, the investigation of the structure-activity relationships of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs, and the elucidation of the mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine. 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs also have potential applications in drug discovery, material science, and organic synthesis. Further research is needed to fully understand the potential of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs.
Conclusion
In conclusion, 1,2,5,6-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs is needed to fully understand their potential applications.
Métodos De Síntesis
1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino acid or an amine in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an orthoester and an amine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1,2,5,6-Tetrahydroquinolin-8-amine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,2,5,6-Tetrahydroquinolin-8-amine has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has also been investigated for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
136702-04-0 |
|---|---|
Nombre del producto |
1,2,5,6-Tetrahydroquinolin-8-amine |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1,2,5,6-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |
Clave InChI |
VZGAVPPTIPKBMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
SMILES canónico |
C1CC2=C(C(=C1)N)NCC=C2 |
Sinónimos |
8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
